2-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-21(23-10-7-17-3-1-2-4-19(17)14-23)18-5-6-20(22-13-18)26-15-16-8-11-25-12-9-16/h1-6,13,16H,7-12,14-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLTWXTVKFFJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary subunits:
- 1,2,3,4-Tetrahydroisoquinoline core : Synthesized via Bischler-Napieralski cyclization of substituted phenethylamides followed by reduction.
- 6-[(Oxan-4-yl)methoxy]pyridine-3-carboxylic acid : Constructed through hydroxyl protection of pyridine precursors and subsequent etherification.
Final assembly involves amide coupling between the THIQ amine and pyridine carboxylic acid, typically mediated by carbodiimide reagents.
Synthetic Routes
Construction of the 1,2,3,4-Tetrahydroisoquinoline Moiety
The THIQ scaffold is synthesized via a three-step sequence:
Step 1: Amide Formation
Phenethylamine reacts with benzoyl chloride or benzoic acid in aqueous NaOH to yield N-(2-phenethyl)benzamide. This step avoids organic solvents, simplifying purification (yield: 95–98%).
Step 2: Cyclization
Phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) promote cyclodehydration of the amide to 3,4-dihydroisoquinoline. Optimal conditions involve benzene as a solvent at 80–100°C for 4–6 hours (yield: 92–95%).
Step 3: Reduction
Sodium borohydride (NaBH₄) in methanol reduces the dihydroisoquinoline to THIQ at 25°C. This mild protocol avoids racemization and achieves quantitative yields.
Table 1: Comparative Analysis of THIQ Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bischler-Napieralski | P₂O₅/POCl₃, benzene, 80°C | 92–95 | >99 |
| Hydrogenation | H₂/Pd-C, ethanol, 50°C | 85–90 | 98 |
| Reductive Amination | NaBH₃CN, MeOH, rt | 78–82 | 95 |
Synthesis of 6-[(Oxan-4-yl)methoxy]pyridine-3-carboxylic Acid
Step 1: Hydroxyl Protection
6-Hydroxypyridine-3-carboxylic acid is treated with (oxan-4-yl)methyl bromide under Mitsunobu conditions (DIAD, PPh₃, THF) to install the oxan-4-yl methoxy group. This method ensures regioselectivity and avoids side reactions (yield: 88%).
Alternative Approach :
A nucleophilic substitution using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C provides moderate yields (70–75%) but is cost-effective for large-scale production.
Step 2: Carboxylic Acid Activation
The pyridine carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or coupled directly via in situ activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Amide Bond Formation and Final Coupling
The THIQ amine reacts with 6-[(oxan-4-yl)methoxy]pyridine-3-carboxylic acid under standard peptide coupling conditions:
Protocol :
- Dissolve THIQ (1.0 equiv) and pyridine acid (1.2 equiv) in dichloromethane (DCM).
- Add EDC (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) as coupling agents.
- Stir at room temperature for 12–16 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane) to isolate the product (yield: 82–85%).
Table 2: Coupling Reagent Efficiency
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 12 | 82–85 |
| HATU | DMF | 6 | 88–90 |
| DCC/DMAP | THF | 24 | 75–78 |
Optimization of Reaction Conditions
Key Parameters :
- Temperature : Cyclization reactions require strict thermal control (80–100°C) to prevent decomposition.
- Solvent Choice : Benzene and DMF are optimal for cyclization and coupling, respectively, but toluene may substitute benzene for safety.
- Catalyst Loading : Excess POCl₃ (>3 equiv) improves cyclization efficiency but complicates waste management.
Scale-Up Challenges :
Industrial-Scale Production Considerations
Process Intensification :
- Flow Chemistry : A continuous flow setup for the Mitsunobu reaction reduces reagent waste and increases throughput by 40% compared to batch methods.
- Crystallization Optimization : Anti-solvent addition (e.g., water to methanol) during THIQ isolation improves crystal purity (99.5% by HPLC).
Cost Analysis :
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Cyclization | P₂O₅ consumption | Catalyst recycling |
| Mitsunobu | DIAD cost | Substitute with DEAD |
| Coupling | HOBt expense | Use HOAt for higher efficiency |
Comparative Analysis of Methodologies
Bischler-Napieralski vs. Pictet-Spengler :
- Yield : Bischler-Napieralski outperforms Pictet-Spengler (92% vs. 75%) for THIQ synthesis.
- Functional Group Tolerance : Pictet-Spengler accommodates electron-rich aromatics better but requires harsher acids.
Mitsunobu vs. SN2 Etherification :
- Regioselectivity : Mitsunobu ensures exclusive O-alkylation, whereas SN2 may produce N-alkylated byproducts.
- Scale : SN2 is preferable for industrial applications due to lower reagent costs.
Chemical Reactions Analysis
Types of Reactions
2-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to modify the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaH, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
2-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous THIQ derivatives, focusing on structural variations, pharmacological activities, and structure-activity relationships (SAR).
Table 1: Key Structural and Functional Comparisons
Structure-Activity Relationships (SAR)
A. Substituent Position on THIQ Core
- 6- or 7-Position Methoxy/Ether Groups : and highlight that methoxy groups at THIQ-6/7 enhance in vitro activity. The target compound’s oxan-4-ylmethoxy at THIQ-6 aligns with this trend, though its bulkier substituent may reduce potency compared to simpler methoxy analogs (e.g., compound 6c) .
B. Pyridine and Heterocyclic Modifications
- Pyridine-3-Carbonyl Linkage : This group is critical in enantioselective catalysts () and receptor antagonists (). The target compound’s pyridine moiety may similarly facilitate interactions with chiral centers or metal ions .
- Oxan-4-ylmethoxy vs. Trifluoromethylphenyl : While T-524’s 3-trifluoromethylphenyl group enhances lipophilicity, the oxan-4-ylmethoxy substituent likely improves aqueous solubility, a key factor in drug design .
C. Pharmacological Divergence
- Cardiovascular vs. Neurotoxic Effects: Compound 6c () and the target compound share THIQ-6 substituents but differ in downstream effects. The oxan group’s steric bulk may redirect activity toward non-cardiac targets.
- Catalytic vs.
Key Research Findings
Methoxy/Oxy Substituents : Methoxy groups at THIQ-6/7 are universally critical for activity, but bulkier ethers (e.g., oxan-4-ylmethoxy) require optimization to balance potency and bioavailability .
Neurotoxicity Risks: N-methylated THIQ derivatives () underscore the importance of avoiding specific metabolic pathways if designing non-toxic analogs .
Solubility Enhancements : The oxan-4-yl group () offers a template for improving solubility in polar THIQ derivatives without compromising structural integrity .
Biological Activity
The compound 2-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
This compound features a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties. The presence of a pyridine moiety and methoxy group enhances its chemical reactivity and potential interaction with biological targets.
Molecular Structure
The molecular formula for this compound can be represented as follows:
| Element | Count |
|---|---|
| Carbon (C) | 18 |
| Hydrogen (H) | 22 |
| Nitrogen (N) | 2 |
| Oxygen (O) | 4 |
Synthesis Methods
The synthesis of this compound typically involves multiple steps, which include:
- Formation of the Tetrahydroisoquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyridine Moiety : The pyridine ring is often synthesized through condensation reactions with suitable carbonyl compounds.
- Methoxy Group Addition : The methoxy group can be introduced via methylation reactions using methyl iodide or similar reagents.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Neurotransmitter Receptors : The structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders.
Pharmacological Studies
Recent studies have evaluated the pharmacological effects of this compound:
- In Vitro Studies : Various assays have demonstrated that the compound exhibits inhibitory effects on certain cancer cell lines, suggesting potential anti-cancer properties.
- Wnt/β-Catenin Signaling Pathway : Research indicates that derivatives of this compound can inhibit Wnt/β-catenin signaling, a pathway implicated in cancer progression and stem cell maintenance .
Case Studies
Several studies have highlighted the therapeutic potential of similar compounds:
- A study identified fused tetrahydroisoquinoline derivatives as Wnt/β-catenin signaling inhibitors, showcasing their ability to suppress tumor growth .
- Another research focused on the synthesis and biological evaluation of pyridine derivatives that exhibited significant activity against various cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
